rac Didemethyl Citalopram Hydrochloride
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Overview
Description
Rac Didemethyl Citalopram Hydrochloride is a metabolite of Citalopram . It has a molecular formula of C18H18ClFN2O and a molecular weight of 332.8 g/mol . It’s also known by other names such as 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride .
Molecular Structure Analysis
The molecular structure of rac Didemethyl Citalopram Hydrochloride consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Rac Didemethyl Citalopram Hydrochloride has a molecular weight of 332.8 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are 332.1091691 g/mol. It has a topological polar surface area of 59 Ų, a heavy atom count of 23, and a complexity of 426 .Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
rac Didemethyl Citalopram Hydrochloride, a derivative of Citalopram, is primarily studied for its antidepressant properties through serotonin reuptake inhibition. Preliminary trials have shown that its short-term therapeutic efficacy surpasses placebo and mianserin, aligning with amitriptyline, maprotiline, and imipramine. Despite being considered a weaker antidepressant compared to clomipramine, it demonstrates better tolerability and minimal anticholinergic effects. Its pharmacokinetics, marked by a 33-hour elimination half-life, allows for once-daily administration. Extended treatment up to one year maintains symptomatic improvement, presenting a lower relapse rate compared to fluvoxamine, fluoxetine, or imipramine (Milne & Goa, 1991).
Metabolism and Drug Interaction
Citalopram's metabolism involves N-demethylation to N-desmethylcitalopram by CYP2C19 and CYP3A4, leading to the inactive metabolite di-desmethylcitalopram. The involvement of multiple CYP enzymes suggests a reduced likelihood of drug interaction inhibition. In vitro, citalopram shows no or very moderate inhibition of CYP enzymes, a trait confirmed in vivo. Studies with various drugs (e.g., clozapine, therophylline, warfarin) indicate negligible or minimal changes in pharmacokinetics, highlighting citalopram's safety margin and low clinical significance of potential concentration changes (Brøsen & Naranjo, 2001).
Enantiomer Effects
The antidepressant activity of Citalopram is attributed to its S-enantiomer, escitalopram, with the R-enantiomer possibly inhibiting the S-enantiomer's effects. Comparative studies between escitalopram and citalopram suggest that equivalent doses of the two, containing the same amount of the S-enantiomer, show better efficacy for escitalopram. This superiority might be due to the counteractive role of the R-enantiomer present in citalopram, offering a basis for pharmacological and clinical differences observed between the two (Sánchez et al., 2004).
Safety Overview
Citalopram, with over 30 million patients prescribed in more than 70 countries, showcases a highly selective serotonin reuptake inhibition profile. Clinical trials and literature indicate its safety for treating depression with a tolerability profile consistent with other SSRIs. Common adverse effects include nausea, somnolence, and dry mouth, mainly transient and of mild to moderate severity. Importantly, citalopram does not significantly affect heart rate, risk of suicide, overdose, seizure, or arrhythmia, affirming its safety for adult depression treatment including elderly and patients with mild to moderate renal and hepatic disease (Nemeroff, 2003).
Safety And Hazards
properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDJHFUISDGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675833 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Didemethyl Citalopram Hydrochloride | |
CAS RN |
1189694-81-2 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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